molecular formula C7H5BrN2O4 B13121879 Methyl 5-bromo-2-nitronicotinate

Methyl 5-bromo-2-nitronicotinate

Cat. No.: B13121879
M. Wt: 261.03 g/mol
InChI Key: URSHBGZRFDSBBN-UHFFFAOYSA-N
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Description

Methyl 5-bromo-2-nitronicotinate is a nitropyridine derivative with the molecular formula C₈H₅BrN₂O₅. Structurally, it consists of a pyridine ring substituted with a nitro group (-NO₂) at the 2-position, a bromine atom at the 5-position, and a methyl ester (-COOCH₃) at the 3-position. This compound is primarily utilized in pharmaceutical and agrochemical research as a key intermediate for synthesizing heterocyclic molecules due to its electron-deficient aromatic system, which facilitates nucleophilic substitution and cross-coupling reactions .

Properties

Molecular Formula

C7H5BrN2O4

Molecular Weight

261.03 g/mol

IUPAC Name

methyl 5-bromo-2-nitropyridine-3-carboxylate

InChI

InChI=1S/C7H5BrN2O4/c1-14-7(11)5-2-4(8)3-9-6(5)10(12)13/h2-3H,1H3

InChI Key

URSHBGZRFDSBBN-UHFFFAOYSA-N

Canonical SMILES

COC(=O)C1=C(N=CC(=C1)Br)[N+](=O)[O-]

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Methyl 5-bromo-2-nitronicotinate typically involves the bromination and nitration of nicotinic acid derivatives. One common method starts with 5-bromo nicotinic acid, which is then nitrated to introduce the nitro group at the 2-position. The final step involves esterification to form the methyl ester .

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves careful control of reaction conditions to ensure high yield and purity. The use of efficient catalysts and optimized reaction parameters is crucial for large-scale synthesis .

Chemical Reactions Analysis

Types of Reactions: Methyl 5-bromo-2-nitronicotinate undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

    Substitution: Various substituted nicotinates.

    Reduction: Methyl 5-bromo-2-aminonicotinate.

    Coupling: Biaryl derivatives.

Scientific Research Applications

Methyl 5-bromo-2-nitronicotinate has several applications in scientific research:

Mechanism of Action

The mechanism of action of Methyl 5-bromo-2-nitronicotinate is primarily related to its functional groups. The nitro group can undergo reduction to form reactive intermediates that interact with biological targets. The bromine atom can participate in halogen bonding, influencing the compound’s binding affinity to various receptors .

Comparison with Similar Compounds

Table 1: Structural Comparison of Nitronicotinate Derivatives

Compound Name Molecular Formula Substituents (Position) Molecular Weight (g/mol) CAS No.
Methyl 5-bromo-2-nitronicotinate C₈H₅BrN₂O₅ Br (5), NO₂ (2), COOCH₃ (3) ~285.0* Not provided
Ethyl 2-hydroxy-5-nitronicotinate C₈H₈N₂O₅ OH (2), NO₂ (5), COOCH₂CH₃ (3) 212.2 156896-54-7
Methyl 2-methoxy-5-nitronicotinate C₈H₈N₂O₅ OCH₃ (2), NO₂ (5), COOCH₃ (3) ~228.2* Not provided

Note: Molecular weights for this compound and Methyl 2-methoxy-5-nitronicotinate are estimated based on structural analogs.

Key Structural Differences :

  • Substituent Type and Position : The bromine atom in this compound enhances electrophilicity at the 5-position, making it reactive in Suzuki-Miyaura couplings. In contrast, Ethyl 2-hydroxy-5-nitronicotinate has a hydroxyl group at position 2, which may participate in hydrogen bonding, while Methyl 2-methoxy-5-nitronicotinate contains an electron-donating methoxy group at position 2, altering electronic distribution .
  • Ester Group : Methyl vs. ethyl esters influence solubility; methyl esters are generally more lipophilic than ethyl esters.

Physical and Chemical Properties

Table 2: Comparative Physicochemical Properties

Property This compound Ethyl 2-hydroxy-5-nitronicotinate Methyl 2-methoxy-5-nitronicotinate
Melting Point Not available Not available Not available
Solubility (Polarity) Low (lipophilic) Moderate (due to -OH) Moderate (due to -OCH₃)
Stability Sensitive to light/moisture Likely hygroscopic Stable under inert conditions
Hazardous Decomposition Products HBr, COx, NOx Not specified HBr, COx, NOx

Key Observations :

  • Reactivity : The bromine atom in this compound increases its reactivity in cross-coupling reactions compared to the methoxy or hydroxyl groups in analogs.
  • Hazards: Both brominated and methoxy-nitro derivatives release hydrogen bromide (HBr) and nitrogen oxides (NOx) upon combustion, necessitating stringent safety protocols .

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